Rel-(1s,3s)-3-bromocyclobutan-1-amine
Description
Rel-(1s,3s)-3-bromocyclobutan-1-amine is a brominated cyclobutane derivative featuring an amine group at the 1-position and a bromine atom at the 3-position. The cyclobutane ring introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclopentane) systems, while the bromine substituent may enhance reactivity in cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
3-bromocyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUZBHHZXACQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-bromocyclobutan-1-amine typically involves the bromination of cyclobutanone followed by amination. One common method includes the following steps:
Bromination: Cyclobutanone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Amination: The brominated cyclobutanone is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-3-bromocyclobutan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form cyclobutanamine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of cyclobutanol, cyclobutanenitrile, or cyclobutanethiol.
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Scientific Research Applications
Rel-(1s,3s)-3-bromocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Rel-(1s,3s)-3-bromocyclobutan-1-amine exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Protein Binding: The compound can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Cyclopropane-Based Brominated Amines
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (CAS: Not provided): Structure: Cyclopropene ring fused with a 3-bromophenyl group and a diethylamide substituent. Properties: Melting point = 102.2–102.5°C; molecular weight = 307.21 g/mol. Key Differences: The aromatic bromine on the phenyl group differs from the aliphatic bromine in the target compound. The cyclopropene ring’s higher strain may increase reactivity, while the carboxamide group adds polarity .
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (CAS: 918399-80-1):
- Structure : Cyclopropane ring with a bromopyridinyl substituent.
- Properties : Molecular weight = 213.07 g/mol; predicted density = 1.585 g/cm³.
- Key Differences : The bromine is part of a pyridine ring, enabling coordination chemistry. The cyclopropane’s smaller ring size increases strain compared to cyclobutane .
Cyclobutane Derivatives
- rel-(1S,3s)-3-(Pyrimidin-2-yloxy)cyclobutan-1-amine (CAS: 1808068-46-3):
Fluorinated Cyclic Amines
- 3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS: 1408148-48-0):
- Structure : Cyclopentane with 3,3-difluoro substituents and an amine hydrochloride salt.
- Properties : Molecular weight = 169.59 g/mol.
- Key Differences : Fluorine’s electronegativity reduces basicity of the amine compared to bromine. The cyclopentane ring has lower strain than cyclobutane, enhancing stability .
Benzyloxy-Substituted Analogs
- (1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine (CAS: 1052100-75-0): Structure: Cyclopentane with a benzyloxy group. Properties: Molecular weight = 191.27 g/mol.
Research Findings and Implications
Ring Size and Strain :
- Cyclopropane derivatives exhibit higher ring strain, favoring reactivity in ring-opening reactions. Cyclobutane (target compound) offers a balance between strain and stability, suitable for controlled synthetic applications.
- Cyclopentane analogs (e.g., 3,3-difluorocyclopentan-1-amine) show greater conformational flexibility, reducing reactivity but improving thermal stability .
Substituent Effects: Bromine: Enhances electrophilicity and utility in cross-coupling (e.g., Suzuki reactions). Aliphatic bromine (target) may be more reactive than aromatic bromine () . Fluorine: Increases electronegativity, reducing amine basicity and altering solubility .
Applications :
- The target compound’s bromine and amine groups make it a candidate for synthesizing kinase inhibitors or proteolysis-targeting chimeras (PROTACs).
- Fluorinated analogs () are prevalent in CNS drug design due to improved blood-brain barrier penetration.
Biological Activity
Rel-(1s,3s)-3-bromocyclobutan-1-amine is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a bromine atom attached to a cyclobutane ring, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including pharmacological applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C4H8BrN
- Molecular Weight : 164.02 g/mol
- Structure : The compound features a cyclobutane ring with a bromine substituent at one position and an amine group at another, which may influence its reactivity and biological interactions.
Pharmacological Applications
This compound has been investigated for various pharmacological effects:
-
Anticancer Activity :
- Studies suggest that compounds with similar structural motifs can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth. For instance, piperidine derivatives have shown promising results against various cancer cell lines by interacting with cancer-related pathways .
- A comparative analysis of similar compounds indicated that the spirocyclic structure enhances binding affinity to target proteins, potentially increasing anticancer efficacy .
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Mechanisms : Research focusing on M3R activation revealed that compounds with amine functionalities could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
